

Psncbam-1: A Comparative Analysis of In Vitro and In Vivo Effects

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Compound of Interest

Compound Name: *Psncbam-1*

Cat. No.: *B1678302*

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Psncbam-1 has emerged as a significant negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, offering a potential therapeutic alternative to orthosteric antagonists/inverse agonists, which have been associated with undesirable side effects such as anxiety and depression.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of **Psncbam-1**, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of **Psncbam-1**.

Table 1: In Vitro Activity of Psncbam-1

Assay Type	Agonist	Cell Line/Tissue	Key Parameter	Value	Reference
Radioligand Binding	[3H]CP55,940	hCB1-CHO membranes	E _{max} (% of baseline)	~150	[1]
Radioligand Binding	[3H]SR141716A	hCB1-CHO membranes	Inhibition	Incomplete	[3]
[35S]GTPγS Binding	CP55,940	HEK293-hCB1 membranes	IC ₅₀	7.02 ± 1.25 nM	[4]
[35S]GTPγS Binding	Anandamide (AEA)	HEK293-hCB1 membranes	IC ₅₀	Not specified, but effective	
[35S]GTPγS Binding	WIN55212-2	Mouse cerebellar membranes	IC ₅₀	209 nM	
cAMP Accumulation Assay	CP55,940	HEK293-hCB1 cells	Antagonism	Complete at 10μM, partial at 1μM	
MAPK/ERK Signaling (SRE)	CP55,940	CHO-K1 hCB1R cells	IC ₅₀	234 nM	
Receptor Internalization	WIN55,212-2	AtT20 cells	pEC ₅₀	5.15 ± 0.05	

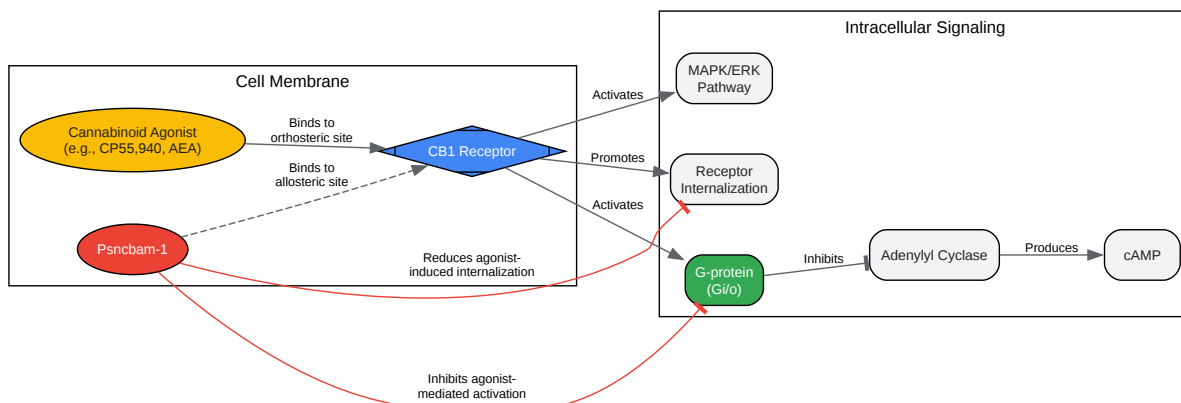
Table 2: In Vivo Activity of Psncbam-1

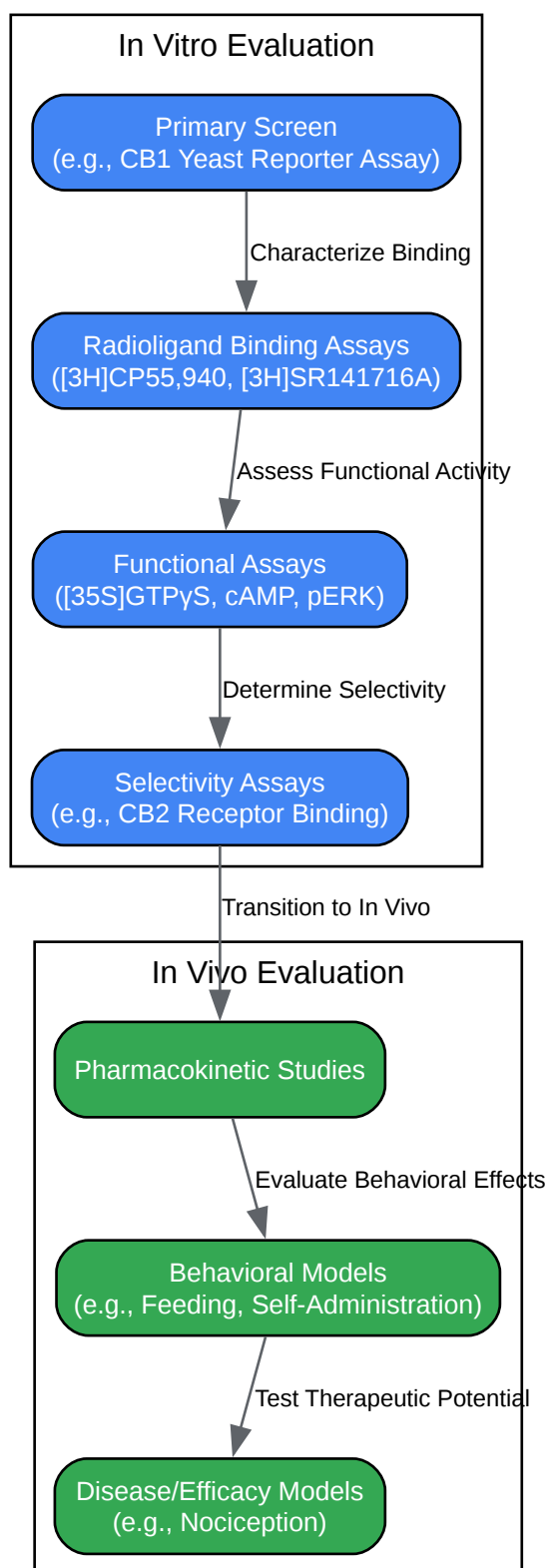
Animal Model	Species	Administration	Dose	Effect	Reference
Acute Feeding Model	Rat	Not specified	Not specified	Decreased food intake and body weight	
Ethanol Self-Administration	Mouse	i.p.	30 mg/kg	Reduced ethanol rewards	
Palatable Food Self-Administration	Mouse	i.p.	18 and 30 mg/kg	Reduced food rewards	
THC-Induced Anti-nociception	Mouse	Not specified	Not specified	Attenuated anti-nociceptive effects	

Signaling Pathways and Mechanism of Action

Psncbam-1 acts as a negative allosteric modulator of the CB1 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind. Its mechanism is complex and exhibits "probe-dependence," meaning its effects can vary depending on the specific orthosteric ligand it is paired with.

Interestingly, while **Psncbam-1** enhances the binding of agonists like CP55,940, it paradoxically antagonizes their functional activity in several signaling pathways. It has been shown to inhibit G-protein-mediated signaling, such as the inhibition of cAMP accumulation and [35S]GTPγS binding. Furthermore, **Psncbam-1** can modulate MAPK/ERK signaling and reduce agonist-induced receptor internalization. This unique profile of enhancing binding while inhibiting function suggests that **Psncbam-1** stabilizes a receptor conformation that is favorable for agonist binding but is uncoupled from downstream signaling, or desensitizes more rapidly.





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